1-Bromo-2-(bromomethyl)naphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97068. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOCXIHYIQHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191210 | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
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Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37763-43-2 | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
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| Record name | 37763-43-2 | |
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| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
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| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
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| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
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Overview of Naphthalene Derivatives in Contemporary Chemical Research
Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, and its derivatives constitute a cornerstone of modern chemical research due to their wide-ranging applications and unique properties. ontosight.airasayanjournal.co.in These compounds are not merely academic curiosities; they are integral components in the development of pharmaceuticals, advanced materials, and agrochemicals. ontosight.aiontosight.ai The rigid, planar structure and extended π-electron system of the naphthalene core impart favorable photophysical and chemical characteristics, making its derivatives highly valuable. nih.gov
In the realm of medicinal chemistry, naphthalene scaffolds are present in numerous bioactive compounds, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ontosight.airasayanjournal.co.inresearchgate.net The ability to modify the naphthalene structure allows for the fine-tuning of pharmacological profiles, leading to the discovery of new therapeutic agents. ontosight.airesearchgate.net
In materials science, naphthalene derivatives are prized for their fluorescent properties and photostability, leading to their use as organic electronic materials, dyes, and fluorescent probes for sensing and imaging. ontosight.ainih.gov Their inherent hydrophobicity and structural rigidity contribute to excellent performance in these applications. nih.gov The versatility of naphthalene chemistry allows for the synthesis of a vast array of substituted derivatives, continually expanding their role in various scientific and industrial fields. researchgate.net
| Application Area | Examples of Naphthalene Derivative Use |
| Pharmaceuticals | Anti-inflammatory agents, anticancer drugs, antimicrobials, antivirals. ontosight.airasayanjournal.co.inresearchgate.net |
| Materials Science | Polymers, dyes, fluorescent probes, organic electronic materials. ontosight.ainih.gov |
| Agrochemicals | Insecticides. ontosight.ainih.gov |
| Chemical Industry | Wetting agents, surfactants. nih.gov |
Significance of Brominated Naphthalenes As Key Intermediates
Brominated naphthalenes are a class of halogenated aromatic compounds that serve as pivotal intermediates in organic synthesis. The presence of one or more bromine atoms on the naphthalene (B1677914) ring system significantly enhances the synthetic utility of the molecule. Bromine acts as an effective leaving group, facilitating a wide range of transformations, including nucleophilic substitution and various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). mdpi.com This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a multitude of complex, functionalized naphthalene derivatives that would be otherwise difficult to access. researchgate.net
The synthesis of brominated naphthalenes can be achieved through several methods, most commonly via electrophilic aromatic substitution of naphthalene with molecular bromine, often in the presence of a catalyst. orgsyn.org The regioselectivity of these bromination reactions can be controlled by reaction conditions, allowing for the targeted synthesis of specific isomers. cardiff.ac.uk For instance, the preparation of α-bromonaphthalene is a well-established procedure. orgsyn.org Furthermore, benzylic bromination of methylnaphthalenes provides access to bromomethyl derivatives, which are themselves highly reactive intermediates. tandfonline.com The dual reactivity of compounds like 1-bromo-2-(bromomethyl)naphthalene, which contains both an aryl bromide and a benzyl (B1604629) bromide moiety, makes them particularly valuable for constructing polycyclic systems and other elaborate molecular frameworks. ontosight.ai
Research Trajectories and Future Outlook for 1 Bromo 2 Bromomethyl Naphthalene
Established Synthetic Routes to this compound
The primary and most direct method for the synthesis of this compound involves the bromination of 1-bromo-2-methylnaphthalene. This transformation specifically targets the methyl group for bromination, a process known as benzylic bromination.
The selective bromination of the methyl group on the naphthalene (B1677914) ring is a critical step. Various reagents and conditions have been developed to achieve this with high efficiency and to control the position of the bromine atom.
Photobromination using N-Bromosuccinimide (NBS) is a widely employed method for the selective bromination of allylic and benzylic positions. aklectures.comlibretexts.org This reaction, often referred to as the Wohl-Ziegler reaction, is particularly useful because it maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to prevent unwanted side reactions such as addition to the aromatic ring. aklectures.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. masterorganicchemistry.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position (the methyl group) of 1-bromo-2-methylnaphthalene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, which is present in low concentrations, to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com The use of a non-polar solvent like carbon tetrachloride (CCl₄) is common in these reactions. libretexts.orglibretexts.org
A study on the electrochemically induced carbon–bromine dissociation in 1-bromo-2-methylnaphthalene provides insight into the stability and reactivity of related radical species. mdpi.com Furthermore, visible-light photoredox catalysis with organic dyes like erythrosine B has emerged as a mild and efficient method for the bromination of arenes using NBS. acs.org This approach offers an alternative to traditional methods that require UV irradiation or high temperatures. acs.org
Radical bromination can also be initiated using a chemical initiator like benzoyl peroxide (BPO) in conjunction with NBS. youtube.com The principle remains the same as photobromination: the generation of a bromine radical to initiate a chain reaction. BPO, upon heating, decomposes to form phenyl radicals, which can then abstract a bromine atom from NBS to start the chain reaction. This method provides an alternative to using light and can be advantageous in certain experimental setups. The reaction between 1-bromo-2-methylnaphthalene and NBS, with BPO as the initiator in a solvent like carbon tetrachloride, would proceed via a free-radical chain mechanism to selectively brominate the methyl group.
The general mechanism for radical bromination with NBS involves three key steps: initiation, propagation, and termination.
Initiation: A radical initiator (light or heat with BPO) causes the homolytic cleavage of the N-Br bond in NBS, or more commonly, the initiator generates a radical that reacts with NBS to produce a bromine radical. masterorganicchemistry.comyoutube.com
Propagation: A bromine radical abstracts a benzylic hydrogen from the methylnaphthalene precursor to form a stable benzylic radical. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to yield the brominated product and a new bromine radical. libretexts.orgyoutube.com
Termination: The reaction is terminated when two radicals combine. youtube.com
| Initiator | Reagent | Substrate | Product | Key Feature |
| Light (hν) | NBS | 1-Bromo-2-methylnaphthalene | This compound | Photochemical initiation of radical chain reaction. |
| Benzoyl Peroxide (BPO) | NBS | 1-Bromo-2-methylnaphthalene | This compound | Chemical initiation of radical chain reaction. |
Controlling regioselectivity is crucial in the synthesis of specific isomers of brominated naphthalenes. In the context of brominating 2-methylnaphthalene, the position of bromination (on the ring or on the methyl group) is determined by the reaction conditions. For the synthesis of this compound, a two-step approach is necessary. First, the regioselective bromination of the naphthalene ring, followed by the selective bromination of the methyl group.
The electrophilic bromination of 2-methylnaphthalene will primarily occur at the C1 position due to the activating effect of the methyl group directing the electrophile to the adjacent position. A practical synthesis of 2-(bromomethyl)naphthalene from 2-methylnaphthalene has been described using bromine in heptane in the presence of lanthanum acetate hydrate, highlighting methods for selective benzylic bromination. tandfonline.com
Once 1-bromo-2-methylnaphthalene is obtained, the subsequent benzylic bromination with NBS is highly regioselective for the methyl group. This is because the benzylic C-H bonds are significantly weaker than the aromatic C-H bonds, and the resulting benzylic radical is stabilized by resonance with the naphthalene ring system. This inherent difference in bond strength and radical stability directs the bromination to the methyl group. libretexts.org
When considering the bromination of unsymmetrical alkenes, the attack of the nucleophile on the intermediate bromonium ion typically occurs at the more substituted carbon. stackexchange.comlibretexts.org However, in radical bromination of allylic or benzylic systems, the selectivity is governed by the stability of the radical intermediate. libretexts.org
| Reaction Type | Reagents | Position of Bromination on 2-Methylnaphthalene | Product |
| Electrophilic Aromatic Substitution | Br₂ / Lewis Acid | Ring (C1 position) | 1-Bromo-2-methylnaphthalene |
| Radical Substitution | NBS / Initiator | Methyl group | 2-(Bromomethyl)naphthalene |
While direct bromination is the most common route, multi-step sequences involving reduction of the naphthalene ring can also be envisioned as pathways to related structures, although not directly to this compound.
The Birch reduction is a powerful method for the partial reduction of aromatic rings. lscollege.ac.in It involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. lscollege.ac.instackexchange.com The reduction of naphthalene under these conditions typically yields 1,4-dihydronaphthalene as the kinetic product. stackexchange.com The mechanism involves the formation of a radical anion, which is then protonated by the alcohol. lscollege.ac.instackexchange.com A second electron transfer followed by another protonation gives the final product. lscollege.ac.instackexchange.com
Recent advancements in this area include electrochemical Birch reductions, which offer a safer and more scalable alternative to the traditional method by avoiding the use of liquid ammonia and alkali metals. acs.org For instance, the electrochemical reduction of naphthalene using a sacrificial aluminum anode has been demonstrated. acs.org
While the Birch reduction itself does not directly produce this compound, the resulting 1,4-dihydronaphthalene could potentially serve as a precursor for further functionalization. However, this would involve a more complex and less direct synthetic route compared to the direct bromination of 1-bromo-2-methylnaphthalene. The reduction of substituted naphthalenes using potassium-graphite intercalate (C₈K) in tetrahydrofuran also provides an alternative route for Birch-type reactions. huji.ac.il
| Reagents | Substrate | Product | Key Feature |
| Na / liq. NH₃, EtOH | Naphthalene | 1,4-Dihydronaphthalene | Kinetic control leads to the non-conjugated diene. stackexchange.com |
| Electrochemical Reduction (e.g., Al anode) | Naphthalene | 1,4-Dihydronaphthalene | Safer and more scalable alternative to traditional Birch reduction. acs.org |
| C₈K / THF | Disubstituted Naphthalenes | 1,4-Dihydronaphthalene derivatives | Alternative to liquid ammonia systems. huji.ac.il |
Multi-step Syntheses involving Reductive and Ring-Opening Approaches
Dichlorocarbene Addition and Subsequent Transformations
A notable synthetic pathway to achieve a dibrominated naphthalene system, specifically the isomer 2-bromo-3-(bromomethyl)naphthalene, involves the addition of dichlorocarbene to a partially reduced naphthalene core, followed by a series of transformations. This multi-step process provides a clear example of building complexity from a simple aromatic starting material.
The synthesis commences with the Birch reduction of naphthalene to yield 1,4-dihydronaphthalene. This intermediate then undergoes a reaction with dichlorocarbene, which is generated in situ from the reaction of chloroform with a strong base like potassium tert-butoxide. This step results in the formation of a dichlorocyclopropane ring fused to the naphthalene system, yielding 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene. Subsequent treatment with potassium tert-butoxide facilitates the elimination of HCl and aromatization, leading to the key intermediate, 1H-cyclopropa[b]naphthalene.
Ring-Opening Bromination of Naphthocyclopropenes
The final step in this sequence to obtain the dibrominated product is the ring-opening of the cyclopropane ring in 1H-cyclopropa[b]naphthalene. This is achieved through bromination with molecular bromine (Br₂). The reaction proceeds via the cleavage of the strained three-membered ring, leading to the formation of 2-bromo-3-(bromomethyl)naphthalene in excellent yields. This method highlights the utility of cyclopropanated intermediates in the regioselective introduction of functional groups onto the naphthalene scaffold. A study reported that the treatment of 1H-cyclopropa[b]naphthalene with molecular bromine in refluxing carbon tetrachloride for one hour afforded 2-bromo-3-(bromomethyl)naphthalene in a 97% yield.
Alternative Bromination Reagents and Conditions
Beyond the multi-step cyclopropanation route, direct bromination of substituted naphthalenes offers a more straightforward approach to similar compounds. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.
The direct bromination of 2-methylnaphthalene using molecular bromine is a common method for synthesizing 2-(bromomethyl)naphthalene. The reaction conditions can be tuned to favor either benzylic bromination or aromatic ring bromination. For instance, selective benzylic bromination of 2-methylnaphthalene can be achieved with bromine in a non-polar solvent like heptane in the presence of a catalyst such as lanthanum acetate hydrate, which can lead to high selectivity for the desired product. prepchem.comtandfonline.com
Mechanochemical methods, which involve reactions in the solid state with mechanical energy input (e.g., ball milling), are emerging as a green and efficient alternative to traditional solvent-based synthesis. The bromination of naphthalene has been successfully demonstrated using mechanochemical approaches. For example, the mechanochemical bromination of naphthalene with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) catalyzed by a FAU-type zeolite in a ball mill has been reported. researchgate.net This solvent-free method offers advantages in terms of reduced waste and potentially different selectivity compared to solution-phase reactions. researchgate.netcolab.ws While a specific mechanochemical synthesis for this compound has not been detailed, the principles suggest it could be a viable and environmentally friendly route to explore.
Comparative Analysis of Synthetic Efficiency and Selectivity
The efficiency and selectivity of the synthesis of brominated naphthalenes are highly dependent on the chosen methodology and reaction conditions. Optimizing these factors is key to maximizing the yield of the desired product while minimizing the formation of unwanted byproducts.
Yield Optimization in Different Synthetic Protocols
The yields of brominated naphthalene derivatives can vary significantly across different synthetic protocols. For the synthesis of 2-(bromomethyl)naphthalene from 2-methylnaphthalene, various methods have been reported with a range of efficiencies.
For instance, the reaction of 2-methylnaphthalene with N-bromosuccinimide (NBS) in carbon tetrachloride, a common method for benzylic bromination, has been reported to yield 2-(bromomethyl)naphthalene. masterorganicchemistry.comyoutube.com The use of a radical initiator like azo-bis-isobutyronitrile (AIBN) is often employed in these reactions. prepchem.com
The following table provides a summary of yields for the synthesis of related brominated naphthalene compounds using different methods.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methylnaphthalene | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 2-(Bromomethyl)naphthalene | Not specified | prepchem.comyoutube.com |
| Naphthalene | 1. Birch Reduction 2. CHCl₃, t-BuOK 3. t-BuOK 4. Br₂ | 2-Bromo-3-(bromomethyl)naphthalene | 97% (final step) | |
| 2-Methylnaphthalene | Br₂, Lanthanum acetate hydrate, Heptane | 2-(Bromomethyl)naphthalene | High selectivity | prepchem.comtandfonline.com |
| Naphthalene | DBDMH, Zeolite (Mechanochemical) | 1-Bromonaphthalene | Not specified | researchgate.net |
Challenges in Achieving High Selectivity in Bromination
Achieving high selectivity in the bromination of naphthalene and its derivatives presents significant challenges due to the potential for multiple reaction pathways, leading to a mixture of isomers and over-brominated products. The two primary competing reactions are electrophilic substitution on the aromatic ring and free-radical substitution on alkyl side chains.
A major challenge is controlling regioselectivity during the electrophilic bromination of the naphthalene ring. The naphthalene system has two non-equivalent positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). Substitution at the 1-position is generally favored kinetically as it proceeds through a more stable carbocation intermediate. stackexchange.com However, the 2-isomer can be the preferred product under certain conditions, particularly with bulkier reagents where steric hindrance at the 1-position becomes a significant factor. stackexchange.com The use of solid catalysts, such as amorphous or lamellar solids, can influence the regioselectivity of dibromination, with more acidic catalysts favoring the formation of 1,4-dibromonaphthalene. mdpi.com
Another significant challenge is achieving selective benzylic bromination of methylnaphthalenes without concurrent ring bromination. tandfonline.com For example, the direct benzylic bromination of 2-methylnaphthalene with bromine is often plagued by the formation of 1-bromo-2-methylnaphthalene as a significant byproduct. tandfonline.com The choice of solvent plays a crucial role in directing the reaction towards either ring or side-chain bromination. In polar solvents like acetonitrile and dichloromethane, ring bromination tends to predominate. tandfonline.com In contrast, non-polar solvents like heptane can favor benzylic bromination, although ring-brominated byproducts may still form. tandfonline.com
Furthermore, controlling the extent of bromination is difficult. The initial product of monobromination is often more reactive than the starting material, leading to the formation of di- and polybrominated species. cardiff.ac.uk For instance, the bromination of 1-bromonaphthalene can yield 1,4-dibromonaphthalene as the major product along with 1,5-dibromonaphthalene. mdpi.com Achieving a high yield of a single, specific polybrominated isomer can be a formidable task. cardiff.ac.uk
The following table summarizes the challenges and influencing factors in the selective bromination of naphthalenes.
| Challenge | Influencing Factors | Desired Outcome |
| Regioselectivity on the Ring | Catalyst type (e.g., solid acids), steric hindrance of reagents. stackexchange.commdpi.com | Selective formation of a single bromo-isomer (e.g., 1-bromo vs. 2-bromo). |
| Side-Chain vs. Ring Bromination | Solvent polarity, presence of radical initiators or light. tandfonline.comoup.com | Selective bromination of the methyl group without affecting the aromatic ring. |
| Controlling the Degree of Bromination | Stoichiometry of the brominating agent, reaction time. mdpi.comcardiff.ac.uk | Preventing over-bromination to obtain the desired mono-, di-, or polybrominated product. |
Industrial Scale Production Considerations
The transition from laboratory-scale synthesis to industrial production of brominated naphthalenes necessitates a focus on safety, efficiency, scalability, and sustainability. Key considerations include the adoption of continuous processing technologies and the principles of process intensification.
Continuous Bromination Techniques
Continuous bromination processes offer significant advantages over traditional batch methods, particularly in terms of safety and control. The use of highly reactive and hazardous reagents like molecular bromine is more manageable in continuous flow systems. vapourtec.com These systems allow for the in situ generation of the brominating agent, minimizing the inventory of hazardous materials at any given time. vapourtec.com
Continuous stirred tank reactors (CSTRs) are frequently employed for industrial brominations. google.com In a typical CSTR setup, the aromatic substrate and bromine, often with a catalyst, are continuously fed into the reactor. google.com The reaction mixture is maintained at a specific temperature and residence time to achieve the desired level of bromination before being continuously withdrawn. google.com This approach allows for precise control over reaction parameters, leading to more consistent product quality.
Continuous photochemical bromination has also emerged as a powerful technique, especially for benzylic brominations. acs.org These processes often utilize microreactors equipped with LED light sources to initiate the radical chain reaction. rsc.org The high surface-area-to-volume ratio in microreactors facilitates efficient light penetration and heat dissipation, enhancing reaction control and safety. rsc.org
The table below outlines the benefits of continuous bromination techniques compared to traditional batch processes.
| Feature | Continuous Bromination | Batch Bromination |
| Safety | Enhanced due to low reagent inventory and better heat management. vapourtec.com | Higher risks associated with handling large quantities of hazardous materials. |
| Control | Precise control over reaction parameters (temperature, residence time). google.com | More challenging to maintain uniform conditions throughout the reaction vessel. |
| Scalability | More straightforward to scale up by extending operation time or using parallel reactors. acs.org | Scaling up can be complex and may require significant changes in equipment design. |
| Efficiency | Often leads to higher throughput and better product consistency. researchgate.net | Can be less efficient due to longer reaction times and potential for side reactions. |
Process Intensification in Naphthalene Functionalization
Process intensification (PI) involves the development of innovative equipment and techniques to achieve dramatic improvements in manufacturing processes. aiche.org The goal is to create smaller, cleaner, and more energy-efficient technologies. aiche.org In the context of naphthalene functionalization, PI strategies focus on enhancing mixing, heat transfer, and mass transfer to improve reaction kinetics, yield, and selectivity. energy.gov
One key aspect of PI is the integration of multiple unit operations, such as reaction and separation, into a single piece of equipment. energy.gov This can lead to significant reductions in equipment size, energy consumption, and waste generation. aiche.org For naphthalene bromination, this could involve a reactive distillation process where the brominated product is continuously removed from the reaction zone, shifting the equilibrium and minimizing the formation of byproducts.
The use of microreactors is a prime example of process intensification. rsc.org These devices offer superior control over reaction conditions, leading to higher yields and selectivities. The development of continuous photochemical benzylic bromination using an in situ generated bromine source in a microreactor demonstrates the potential of PI to achieve high throughput and mass efficiency, even allowing for solvent-free conditions. rsc.org
Alternative energy sources, such as microwaves and ultrasound, are also being explored as part of PI to enhance reaction rates and selectivities in naphthalene functionalization. energy.gov These methods can provide more targeted energy input into the reaction system, leading to more efficient chemical transformations.
The following table summarizes key process intensification strategies and their potential benefits for naphthalene functionalization.
| PI Strategy | Description | Potential Benefits |
| Microreactors | Utilization of small-scale reactors with high surface-area-to-volume ratios. rsc.org | Enhanced heat and mass transfer, improved safety, higher yields and selectivity. rsc.orgenergy.gov |
| Integrated Operations | Combining reaction and separation steps into a single unit (e.g., reactive distillation). energy.gov | Reduced capital and operating costs, lower energy consumption, less waste. aiche.orgenergy.gov |
| Alternative Energy Sources | Application of microwaves, ultrasound, or light to drive reactions. energy.gov | Faster reaction rates, improved selectivity, potential for novel reaction pathways. |
| In Situ Reagent Generation | Producing hazardous reagents like bromine within the process as needed. vapourtec.com | Increased safety by minimizing storage and transport of hazardous materials. vapourtec.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound. The presence of two different carbon-bromine bonds allows for regioselective reactions, where a nucleophile preferentially attacks one position over the other.
Substitution at the Bromomethyl Group
The bromomethyl group (-CH2Br) is a benzylic halide, which makes it particularly susceptible to nucleophilic substitution. The C-Br bond is weakened, and the transition state of an SN2 reaction (or the carbocation intermediate in an SN1 reaction) is stabilized by the adjacent aromatic naphthalene ring. This enhanced reactivity means that substitution occurs readily at this position under relatively mild conditions.
A prime example of this reactivity is the formation of phosphonium salts, which are precursors for Wittig reagents. benchchem.com These reagents are widely used to convert aldehydes and ketones into alkenes. The reaction involves the attack of a nucleophilic phosphine, such as triphenylphosphine, on the electrophilic carbon of the bromomethyl group.
Reaction Example: Phosphonium Salt Formation this compound + PPh3 → [1-Bromo-2-naphthalenylmethyl]triphenylphosphonium bromide
Cross-Coupling Reactions
Buchwald-Hartwig and Ullmann Couplings for C-N and C-C Bond Formation
The presence of the C1-bromo substituent on the naphthalene ring makes this compound a suitable substrate for palladium- and copper-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig and Ullmann reactions. These methods are fundamental for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling aryl halides with amines. For this compound, the reaction would typically involve the coupling of the C1-bromo position with a primary or secondary amine. The catalytic cycle generally requires a palladium precursor, a suitable phosphine ligand, and a base. The reaction is a cornerstone in the synthesis of amine derivatives. The general reliability and versatility of this reaction have led to its widespread use in both academic and industrial settings for creating complex molecules.
The Ullmann condensation traditionally uses copper catalysis to form C-C, C-N, and C-O bonds. In the context of this compound, an Ullmann-type reaction could be employed for C-N bond formation with various nitrogen nucleophiles or for C-C bond formation through homocoupling or cross-coupling with other aryl species. sigmaaldrich.comcardiff.ac.uk While classic Ullmann conditions often require high temperatures, modern advancements with specialized ligands have enabled these reactions to proceed under milder conditions. sigmaaldrich.com
The following table summarizes typical components for these coupling reactions.
| Reaction | Catalyst | Ligand Type | Base | Substrates | Bond Formed |
| Buchwald-Hartwig | Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Bulky, electron-rich phosphines (e.g., BINAP, P(t-Bu)₃) | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) | Aryl Halide + Amine/Amide | C-N |
| Ullmann Coupling | Copper(I) salt (e.g., CuI) | Diamines, amino acids (e.g., L-proline) | Often K₂CO₃ or Cs₂CO₃ | Aryl Halide + Amine/Alcohol/Thiol | C-N, C-O, C-S |
| Ullmann Homocoupling | Stoichiometric Copper | None | Not always required | Aryl Halide + Aryl Halide | C-C |
Mechanistic Investigations of Metal-Catalyzed Coupling
The mechanisms of Buchwald-Hartwig and Ullmann couplings, while both achieving similar bond formations, proceed through distinct catalytic cycles.
In the Buchwald-Hartwig amination , the widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound at the C1 position. This forms a Pd(II) intermediate.
Coordination and Deprotonation : The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido-palladium complex.
Reductive Elimination : The final step is the reductive elimination of the new C-N bond, which regenerates the Pd(0) catalyst and releases the N-arylated naphthalene product. The steric bulk of the phosphine ligands is crucial for promoting this final step.
The Ullmann reaction mechanism is less universally agreed upon but is generally thought to involve copper(I) and copper(III) intermediates:
Formation of Organocuprate : An initial step involves the formation of an organocopper(I) intermediate. sigmaaldrich.com
Oxidative Addition : A second molecule of the aryl halide can add to the copper center via oxidative addition, forming a Cu(III) species. sigmaaldrich.com
Reductive Elimination : This intermediate then undergoes reductive elimination to form the C-C bond in homocoupling reactions, regenerating a Cu(I) species that can continue the cycle. sigmaaldrich.com For C-N or C-O bond formation, the nucleophile coordinates to the copper center before the reductive elimination step.
Radical Reactions
Beyond metal-catalyzed processes, this compound can engage in radical reactions, particularly leveraging the weaker C-Br bonds.
Radical Cyclization to Form Heterocyclic Systems (e.g., dihydronaphthofurans)
While specific literature detailing the radical cyclization of this compound to dihydronaphthofurans is not prevalent, the structure is amenable to such transformations. A plausible pathway would involve an intermolecular reaction with a suitable oxygen-containing partner, followed by an intramolecular radical cyclization. For instance, a radical generated at the benzylic CH₂Br position could be trapped by a phenoxide. Subsequent intramolecular cyclization of an aryl radical generated at the C1 position onto the tethered oxygen function would yield the dihydronaphthofuran ring system. Such tandem radical cyclizations are a powerful method for constructing complex polycyclic systems. rsc.org The formation of five- or six-membered rings via radical cyclization is generally a favored process. nih.gov
Electrochemically Induced Carbon-Bromine Bond Dissociation
The electrochemical reduction of halogenated aromatic compounds provides a powerful tool to study their reactivity and trigger bond cleavage. Studies on the closely related compound 1-bromo-2-methylnaphthalene offer significant insight into the behavior of the C1-bromo bond in this system. mdpi.com
The electrochemical reduction of the neutral 1-bromo-2-methylnaphthalene species initiates the formation of a radical anion. mdpi.com A key question in this process is whether the subsequent carbon-bromine bond cleavage occurs in a single step with the electron transfer (concerted) or in a separate step following the initial reduction (stepwise). mdpi.com
For halogenated naphthalene derivatives, a general model proposed by Jean-Michel Savéant distinguishes between concerted and stepwise mechanisms. mdpi.com
Concerted Mechanism : The electron transfer and the C-Br bond cleavage occur simultaneously, directly yielding an aryl radical and a bromide anion.
Stepwise Mechanism : The first step is the transfer of an electron to the molecule to form a distinct, albeit potentially short-lived, radical anion intermediate. This intermediate then undergoes a separate bond cleavage step.
Quantum mechanical calculations and dynamic reaction coordinate (DRC) calculations on 1-bromo-2-methylnaphthalene strongly suggest that the dissociation of the carbon-halogen bond follows a stepwise mechanism . mdpi.com
The process begins with the one-electron reduction of the neutral this compound, yielding a transient radical anion. mdpi.com This radical anion is the key intermediate in the stepwise dissociation.
Following its formation, the radical anion undergoes subsequent transformations:
C-Br Bond Cleavage : The radical anion cleaves the C1-Br bond, resulting in the formation of a bromide anion (Br⁻) and a neutral naphthyl radical species. mdpi.com
Radical Dimerization : The organic radicals produced are highly reactive. They can react with another radical to form a C-C bond, leading to the creation of binaphthalene dimers. mdpi.com This dimerization is a common fate for radicals generated in this manner.
This stepwise process, initiated by electrochemical reduction, highlights a controlled method for C-Br bond scission, providing access to reactive radical intermediates that can be harnessed for further synthetic transformations. mdpi.com
Dimerization and Polymerization Pathways from Radical Intermediates
The formation of dimers and polymers from this compound can proceed through radical intermediates. This process is initiated by the cleavage of a carbon-bromine bond to form a reactive organic radical. In related compounds like 1-bromo-2-methylnaphthalene, electrochemical reduction leads to a radical anion, which then dissociates, cleaving the C-Br bond to form an organic radical and a bromide anion. mdpi.com These neutral organic radicals can then react with each other to form dimers. mdpi.com
For this compound, two potential radical formation sites exist: the aryl carbon and the benzylic carbon. The relative ease of C-Br bond cleavage at these positions will dictate the subsequent reaction pathways. While specific studies detailing the dimerization and polymerization of this compound via radical intermediates in solution were not prominent in the search results, the general mechanism involves the homolytic cleavage of the C-Br bond, followed by the coupling of the resulting radicals.
Elimination Reactions for Alkene Generation
Elimination reactions provide a pathway to synthesize alkenes from haloalkanes by removing a hydrogen and a halogen from adjacent carbon atoms. ucsb.edu These reactions primarily occur through two main mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). ucsb.edu
The E2 mechanism is a single-step process where a base removes a proton, and the leaving group departs simultaneously. ucsb.edu This mechanism requires an anti-periplanar arrangement between the hydrogen to be removed and the leaving group. askthenerd.com The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form the alkene. ucsb.edu
In the case of this compound, the benzylic bromide (-CH2Br) is susceptible to elimination. A base can abstract a proton from the adjacent carbon on the naphthalene ring, followed by the elimination of the bromide ion. This would lead to the formation of an exocyclic alkene, specifically 1-bromo-2-methylenenaphthalene. The choice of base and reaction conditions can influence the competition between elimination and substitution (SN1/SN2) reactions. ucsb.edu For instance, bulky bases tend to favor elimination.
On-Surface Dehalogenative Homocoupling Reactions
While specific studies on this compound were not found, extensive research on the closely related isomer, 2,3-bis(bromomethyl)naphthalene (DBN) , on a Au(111) surface provides significant insight into the potential reaction pathways. mpg.delfchi-group.comnih.gov It is crucial to note that the different substitution pattern (1,2- vs. 2,3-) and the presence of an aryl bromide in the title compound would lead to different reaction outcomes.
Formation of Hydrocarbon Dimers
Formation of Conjugated and Non-Conjugated Polymers
Mechanistic Insights from STM, nc-AFM, and DFT Calculations
The mechanisms of these on-surface reactions are elucidated using a combination of advanced surface science techniques. mpg.delfchi-group.comnih.gov
Scanning Tunneling Microscopy (STM) provides real-space images of the molecules on the surface, allowing for the visualization of reactants, intermediates, and final products, including polymer chains and self-assembled domains. mpg.de
Non-contact Atomic Force Microscopy (nc-AFM) offers sub-molecular resolution, enabling the precise determination of the chemical structure of the products formed on the surface, such as distinguishing between different isomers of dimers. mpg.deresearchgate.net
Density Functional Theory (DFT) Calculations complement the experimental findings by providing theoretical insights into the reaction mechanisms, energy barriers, and the stability of different intermediates and products. mpg.deresearchgate.net
For the reaction of 2,3-bis(bromomethyl)naphthalene, these combined techniques were essential to identify the polymeric products and understand the transformation from a non-conjugated to a conjugated system upon annealing. mpg.denih.gov
Data Tables
Table 1: Products from On-Surface Reaction of 2,3-bis(bromomethyl)naphthalene (DBN) on Au(111) Note: This data is for a related isomer and serves to illustrate the types of products formed in on-surface reactions.
| Precursor Molecule | Primary Product | Product Type | Transformation |
| 2,3-bis(bromomethyl)naphthalene | Poly(o-naphthylene vinylidene) | Non-conjugated Polymer | Dehalogenative Homocoupling |
| Poly(o-naphthylene vinylidene) | Poly(o-naphthylene vinylene) | Conjugated Polymer | Dehydrogenation upon Annealing |
Derivatization and Functionalization of 1 Bromo 2 Bromomethyl Naphthalene
Modification of the Bromomethyl Group
The bromomethyl group at the 2-position of the naphthalene (B1677914) ring is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Formation of Fluoro- and Azidomethyl Naphthalene Derivatives
The benzylic bromide of 1-Bromo-2-(bromomethyl)naphthalene can be readily displaced by nucleophiles such as azide and fluoride ions to yield the corresponding azidomethyl and fluoromethyl derivatives.
The introduction of an azido group is typically achieved through a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an S(_N)2 mechanism. adichemistry.com
The synthesis of the corresponding fluoro derivative can be accomplished through a halogen exchange reaction, often referred to as the Finkelstein reaction. wikipedia.orgunacademy.com This involves treating this compound with a source of fluoride ions, such as potassium fluoride, in a suitable solvent. wikipedia.orgunacademy.com The efficiency of this reaction can be enhanced by the use of phase-transfer catalysts or by employing alternative fluorinating agents. wikipedia.orgresearchgate.net
| Reagent | Product | Reaction Type |
| Sodium Azide (NaN₃) | 1-Azidomethyl-2-bromonaphthalene | Nucleophilic Substitution (S(_N)2) |
| Potassium Fluoride (KF) | 1-Bromo-2-(fluoromethyl)naphthalene | Finkelstein Reaction (S(_N)2) |
Reactions with Phosphines to form Phosphonium Salts
Benzylic halides, such as the bromomethyl group in this compound, readily react with phosphines, most commonly triphenylphosphine, to form stable phosphonium salts. rsc.org This reaction proceeds through a classic S(_N)2 mechanism where the phosphorus atom of the phosphine acts as the nucleophile, displacing the bromide ion. wikipedia.org
The resulting phosphonium salt, (1-bromo-2-naphthyl)methyltriphenylphosphonium bromide, is a key intermediate in the Wittig reaction, a widely used method for the synthesis of alkenes from carbonyl compounds. The reaction is typically carried out by refluxing the benzylic bromide with triphenylphosphine in a suitable solvent like toluene or acetonitrile.
| Reactant | Reagent | Product |
| This compound | Triphenylphosphine (PPh₃) | (1-bromo-2-naphthyl)methyltriphenylphosphonium bromide |
Modification of the Naphthalene Ring System
The bromine atom attached to the 1-position of the naphthalene ring provides a handle for various carbon-carbon bond-forming reactions and other modifications of the aromatic core.
Introduction of Aldehyde Functionalities (e.g., 1-(bromomethyl)naphthalene-2-carbaldehyde)
While direct formylation at the 2-position of this compound is challenging, the bromomethyl group can be converted into an aldehyde functionality to yield 1-bromo-2-naphthaldehyde. This transformation can be achieved through several established oxidation methods for benzylic halides.
One such method is the Sommelet reaction , which involves the reaction of the benzylic bromide with hexamine, followed by hydrolysis to yield the aldehyde. byjus.com Another common method is the Kornblum oxidation , where the benzylic bromide is treated with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium bicarbonate, to afford the corresponding aldehyde. google.com A similar transformation of 1-(bromomethyl)naphthalene-4-d to 1-naphthaldehyde-4-d has been reported using sodium bicarbonate in DMSO. researchgate.net
| Reaction Name | Reagents | Product |
| Sommelet Reaction | 1. Hexamine 2. Water | 1-bromo-2-naphthaldehyde |
| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), Base (e.g., NaHCO₃) | 1-bromo-2-naphthaldehyde |
Synthesis of Substituted Naphthalene Derivatives
The aryl bromide at the 1-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of highly functionalized naphthalene derivatives.
The Suzuki-Miyaura cross-coupling reaction allows for the formation of a carbon-carbon bond between the naphthalene ring and a wide range of organoboron compounds, such as boronic acids or their esters. nih.govmdpi.org This reaction is catalyzed by a palladium complex in the presence of a base. nih.gov
Similarly, the Sonogashira coupling reaction enables the direct connection of a terminal alkyne to the naphthalene core. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org These reactions provide access to a diverse array of substituted naphthalenes with tailored electronic and steric properties.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Palladium catalyst + Base | Aryl- or alkyl-substituted naphthalene |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Palladium catalyst + Copper(I) co-catalyst + Base | Alkynyl-substituted naphthalene |
Selective Monobromination of Naphthalene Diols for Polymer Support
A potential approach would involve the initial immobilization of a naphthalene diol onto a polymer support. This could be followed by a selective monobromination step. Various methods for the selective monobromination of diols have been developed, often utilizing specific brominating agents and controlled reaction conditions to prevent over-bromination. For instance, reagents like N-bromosuccinimide (NBS) or the use of a polymer-bound tribromide have been employed for the selective bromination of aromatic compounds.
A hypothetical sequence for this application could be:
Attachment of a suitable naphthalene diol to a polymer resin.
Selective monobromination of the polymer-bound naphthalene diol using a mild and selective brominating agent.
This would result in a polymer-supported monobrominated naphthalene diol, which could then be used in further synthetic applications where a solid-phase substrate is advantageous.
Synthesis of Structurally Related Compounds
The derivatization and functionalization of this compound have led to the synthesis of a variety of structurally related compounds. These derivatives often serve as key intermediates in the construction of more complex molecular architectures. This section details the synthetic methodologies for obtaining several important naphthalene-based compounds that are structurally related to this compound.
2-(Bromomethyl)naphthalene-1,4-dione
The synthesis of 2-(bromomethyl)naphthalene-1,4-dione can be achieved through the radical bromination of 2-methyl-1,4-naphthoquinone. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride (CCl₄). The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group at the 2-position of the naphthalene-1,4-dione core, leading to the formation of the desired product.
A plausible synthetic scheme is as follows: 2-methyl-1,4-naphthoquinone is dissolved in CCl₄, followed by the addition of NBS and a catalytic amount of a radical initiator. The reaction mixture is then heated to reflux to initiate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
| Starting Material | Reagents | Solvent | Conditions | Product |
| 2-Methyl-1,4-naphthoquinone | N-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO, AIBN) | Carbon Tetrachloride (CCl₄) | Reflux | 2-(Bromomethyl)naphthalene-1,4-dione |
2-Bromo-3-(bromomethyl)naphthalene
The synthesis of 2-bromo-3-(bromomethyl)naphthalene has been reported through various routes. One efficient, modern approach begins with naphthalene and proceeds through a multi-step sequence. dergipark.org.trnih.govresearchgate.netbohrium.com This metal-free synthesis involves the Birch reduction of naphthalene to afford 1,4-dihydronaphthalene. dergipark.org.trresearchgate.net This intermediate is then reacted with dichlorocarbene, generated in situ from chloroform and potassium tert-butoxide, to form a dichlorocyclopropane adduct. dergipark.org.trresearchgate.net Treatment of this adduct with potassium tert-butoxide leads to the formation of 1H-cyclopropa[b]naphthalene. dergipark.org.trresearchgate.net The final step involves the ring-opening of the cyclopropane ring by bromination with molecular bromine (Br₂) in a solvent like carbon tetrachloride, which yields 2-bromo-3-(bromomethyl)naphthalene in high yield. dergipark.org.trresearchgate.net
An older, alternative synthesis starts from 2-bromo-3-methylnaphthalene. This intermediate can be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent to afford the desired product. dergipark.org.tr
| Starting Material | Key Intermediates | Reagents | Yield | Product |
| Naphthalene | 1,4-Dihydronaphthalene, 1H-Cyclopropa[b]naphthalene | 1. Na, liq. NH₃, EtOH; 2. CHCl₃, t-BuOK; 3. t-BuOK; 4. Br₂, CCl₄ | High | 2-Bromo-3-(bromomethyl)naphthalene |
| 2-Bromo-3-methylnaphthalene | - | NBS, Radical Initiator | - | 2-Bromo-3-(bromomethyl)naphthalene |
1-Bromo-2-(tosyloxy)naphthalene
The synthesis of 1-bromo-2-(tosyloxy)naphthalene is a two-step process that begins with the bromination of 2-naphthol to produce 1-bromo-2-naphthol. The subsequent step involves the tosylation of the hydroxyl group of 1-bromo-2-naphthol.
The bromination of 2-naphthol can be carried out using various brominating agents. A common method involves the use of sodium bromide and an oxidizing agent like oxone in a suitable solvent. evitachem.com Alternatively, direct bromination with molecular bromine can be employed, though this may lead to the formation of polybrominated byproducts.
Once 1-bromo-2-naphthol is obtained, it is converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.net Pyridine is a commonly used solvent and base for this transformation. The reaction involves the nucleophilic attack of the hydroxyl group of 1-bromo-2-naphthol on the sulfur atom of tosyl chloride, leading to the displacement of the chloride ion and the formation of the tosylate ester.
| Starting Material | Intermediate | Reagents | Conditions | Product |
| 2-Naphthol | 1-Bromo-2-naphthol | 1. NaBr, Oxone; 2. p-Toluenesulfonyl chloride (TsCl), Pyridine | 1. Room Temperature; 2. 0 °C to Room Temperature | 1-Bromo-2-(tosyloxy)naphthalene |
2-(Bromoacetyl)naphthalene and its Derivatives
2-(Bromoacetyl)naphthalene is typically synthesized by the α-bromination of 2-acetylnaphthalene (also known as 2'-acetonaphthone). This reaction involves the selective bromination of the methyl group of the acetyl moiety.
One common method for this transformation is the reaction of 2-acetylnaphthalene with bromine in a suitable solvent such as acetic acid. evitachem.com The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the enol intermediate.
Alternatively, cupric bromide (CuBr₂) can be used as a brominating agent. The reaction of 2-acetylnaphthalene with CuBr₂ in a solvent mixture like chloroform-ethyl acetate provides a convenient method for the synthesis of 2-(bromoacetyl)naphthalene.
The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), under microwave irradiation has also been reported as an efficient method for the α-bromination of acetophenones and related ketones, and this method is applicable to the synthesis of 2-(bromoacetyl)naphthalene.
| Starting Material | Reagents | Solvent | Conditions | Product |
| 2-Acetylnaphthalene | Bromine (Br₂) | Acetic Acid | Room Temperature or gentle warming | 2-(Bromoacetyl)naphthalene |
| 2-Acetylnaphthalene | Cupric Bromide (CuBr₂) | Chloroform-Ethyl Acetate | Reflux | 2-(Bromoacetyl)naphthalene |
| 2-Acetylnaphthalene | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (PTSA) | Dichloromethane | Microwave Irradiation | 2-(Bromoacetyl)naphthalene |
Environmental and Safety Considerations in Handling and Research
Hazard Identification and Classification
1-Bromo-2-(bromomethyl)naphthalene is classified as a hazardous chemical. fishersci.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for its hazard identification. The signal word for this compound is "Danger". nih.gov
Aggregated GHS information from multiple sources indicates several hazard statements associated with this compound. nih.gov It is identified as causing severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation. fishersci.comnih.gov
GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H319: Causes serious eye irritation |
Data sourced from multiple notifications to the ECHA C&L Inventory. The percentage of notifications reporting each hazard may vary. nih.gov
The compound is also assigned a Water Hazard Class (WGK) of 3, signifying it is highly hazardous to water. sigmaaldrich.com
Safe Handling Practices in Laboratory and Industrial Settings
Due to its corrosive and irritant properties, strict safe handling practices are mandatory when working with this compound in both laboratory and industrial environments. fishersci.comfishersci.ca
Engineering Controls and Personal Protective Equipment (PPE):
Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors. fishersci.com
Eye Protection: Safety glasses with side-shields or goggles are required. For operations with a higher risk of splashing, a face shield is recommended. fishersci.com
Skin and Body Protection: Chemical-resistant gloves, such as those tested under EN 374, should be worn. carlroth.com A lab coat or protective suit is necessary to prevent skin contact. fishersci.com Contaminated clothing should be removed and washed before reuse. fishersci.com
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com
General Hygiene and Handling Practices:
Avoid contact with skin, eyes, and clothing. fishersci.com
Do not breathe dust or vapors. fishersci.com
Wash hands and any exposed skin thoroughly after handling. fishersci.com
Do not eat, drink, or smoke in areas where the chemical is handled or stored. sigmaaldrich.com
Containers should be kept tightly closed in a dry, cool, and well-ventilated place. fishersci.com
The compound should be stored in a designated corrosives area and locked up. fishersci.com
First-Aid Measures:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required. fishersci.comthermofisher.com
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Call a physician immediately. fishersci.comthermofisher.com
Inhalation: Remove to fresh air. If the person is not breathing, give artificial respiration. Call a physician or poison control center immediately. fishersci.comthermofisher.com
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediate medical attention is required. fishersci.comthermofisher.com
Waste Disposal and Environmental Impact
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal:
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification. fishersci.com
Disposal should be carried out by a licensed professional waste disposal service. cdhfinechemical.com
Contents and containers must be disposed of at an approved waste disposal plant. fishersci.com
Empty containers may still retain product residue and should be handled as hazardous waste. scbt.com
Environmental Impact:
This chemical should not be released into the environment. fishersci.com It should be prevented from contaminating ground water systems, and it should not be emptied into drains. fishersci.comthermofisher.comcdhfinechemical.com
Due to its low water solubility, it is not likely to be mobile in the environment. fishersci.com
As indicated by its WGK 3 classification, it is considered highly hazardous to water. sigmaaldrich.com While specific ecotoxicity data for this compound is limited, related brominated naphthalene (B1677914) compounds are known to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-2-(bromomethyl)naphthalene?
The compound is typically synthesized via bromination of naphthalene derivatives. For example, 2-methylnaphthalene can undergo radical bromination using N-bromosuccinimide (NBS) under UV light to introduce bromine at the methyl group and adjacent aromatic position. Alternative routes involve nucleophilic substitution or Friedel-Crafts alkylation, though these may require careful control of reaction conditions to avoid over-bromination. Post-synthesis purification often involves column chromatography or recrystallization from non-polar solvents like hexane .
Q. How can researchers purify this compound after synthesis?
Purification typically employs recrystallization using hexane or ethanol/water mixtures to isolate the product from unreacted starting materials or di-brominated byproducts. For example, after hydrolysis of the bromomethyl group, (1-bromonaphthalen-2-yl)methanol can be recrystallized from hexane to achieve high purity (>95%). Column chromatography with silica gel and a hexane/ethyl acetate gradient is also effective for separating brominated isomers .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR are critical for confirming substitution patterns. The bromomethyl group () appears as a singlet near δ 4.5–5.0 ppm in H NMR, while aromatic protons show splitting patterns consistent with the naphthalene framework.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (299.99 g/mol for ) and isotopic patterns.
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, resolving steric effects and bond angles .
Advanced Research Questions
Q. What strategies are effective in minimizing di-brominated byproducts during synthesis?
Controlled stoichiometry (limiting bromine equivalents) and low-temperature reactions (<0°C) reduce over-bromination. Radical bromination with NBS in under inert atmospheres selectively targets methyl groups. Monitoring via TLC or in-situ FTIR helps track reaction progress. Computational modeling (e.g., DFT) predicts reactive sites to optimize conditions .
Q. How does the steric environment influence the reactivity of the bromomethyl group in cross-coupling reactions?
The bromomethyl group’s proximity to the naphthalene ring creates steric hindrance, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. Bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improve catalytic efficiency. Kinetic studies using F NMR (with fluorinated analogs) reveal transition-state interactions, guiding ligand selection .
Q. What computational methods aid in predicting the crystal structure of this compound?
Density Functional Theory (DFT) optimizes molecular geometry, while Powder-X software simulates diffraction patterns. Pair distribution function (PDF) analysis resolves amorphous vs. crystalline phases. SHELXD (for structure solution) and Mercury (for visualization) map intermolecular interactions, such as halogen bonding between Br atoms and adjacent aromatic π-systems .
Key Notes
- Safety : Handle with nitrile gloves and fume hoods due to lachrymatory effects. Store under argon at 4°C to prevent degradation .
- Contradictions : While NIST reports a boiling point of 315°C for 1-bromonaphthalene, bromomethyl derivatives may decompose before boiling, necessitating sublimation or vacuum distillation .
- Advanced Tools : Use Cambridge Structural Database (CSD) to compare crystal packing with analogous bromonaphthalenes .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
